molecular formula C10H6BrClN2 B3195951 5-Bromo-2'-chloro-3,4'-bipyridine CAS No. 942206-01-1

5-Bromo-2'-chloro-3,4'-bipyridine

Cat. No.: B3195951
CAS No.: 942206-01-1
M. Wt: 269.52 g/mol
InChI Key: VWSLCJBERLNLIM-UHFFFAOYSA-N
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Description

5-Bromo-2’-chloro-3,4’-bipyridine is an organohalogen compound that belongs to the bipyridine family It is characterized by the presence of bromine and chlorine atoms attached to a bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2’-chloro-3,4’-bipyridine typically involves the coupling of halogenated pyridine derivatives. One common method is the Suzuki coupling reaction, where a halogenated pyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst. For example, the reaction between 5-bromo-2-chloropyridine and a suitable boronic acid derivative can yield 5-Bromo-2’-chloro-3,4’-bipyridine under appropriate conditions .

Industrial Production Methods

Industrial production of 5-Bromo-2’-chloro-3,4’-bipyridine may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2’-chloro-3,4’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boronic Acids: Commonly used in Suzuki coupling reactions.

    Anhydrous Potassium Fluoride: Used in halogen-exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with a boronic acid derivative can yield various substituted bipyridine derivatives .

Scientific Research Applications

5-Bromo-2’-chloro-3,4’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2’-chloro-3,4’-bipyridine involves its interaction with specific molecular targets and pathways. In catalytic applications, it acts as a ligand that coordinates with metal centers, facilitating various chemical transformations. The presence of halogen atoms can influence the electronic properties of the compound, affecting its reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2’-chloro-3,4’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites for metal complexes. This makes it particularly valuable in catalysis and material science applications, where multi-dentate ligands are often required .

Properties

IUPAC Name

3-bromo-5-(2-chloropyridin-4-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-9-3-8(5-13-6-9)7-1-2-14-10(12)4-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSLCJBERLNLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=CC(=CN=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654758
Record name 5-Bromo-2'-chloro-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942206-01-1
Record name 5-Bromo-2′-chloro-3,4′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2'-chloro-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.63 g (33.9 mmol) 3-bromo-5-iodopyridine, 4.85 g (30.8 mmol) 2-chloro-pyridine-4-boronic acid and 3.11 g (37.0 mmol) sodium bicarbonate in 120 ml DMF and 30 ml water is heated to 80° C. under nitrogen. 433 mg (0.616 mmol) bis-(triphenylphosphine)-palladium(II)-chloride are added and the mixture is stirred for 4 hrs at 80° C. Water is added to the reaction mixture and the resulting precipitate is filtered off and washed well with water. The residue is dried under vacuum and recrystallized from 2-propanol yielding 5-bromo-2′-chloro-[3,4′]bipyridinyl as brown crystals; HPLC-MS: 2.16 min, [M+H] 271.
Quantity
9.63 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
bis-(triphenylphosphine)-palladium(II)-chloride
Quantity
433 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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